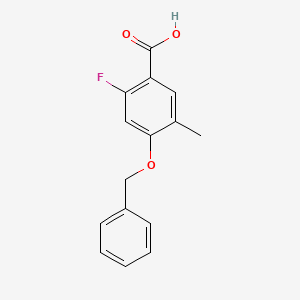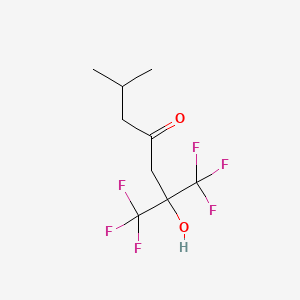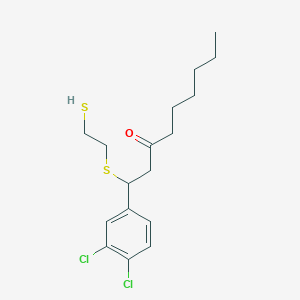
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is a synthetic organic compound It features a dichlorophenyl group, a sulfanylethylsulfanyl group, and a nonanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Sulfanylethylsulfanyl Group: This step involves the reaction of the dichlorophenyl intermediate with a sulfanylethylsulfanyl reagent under specific conditions.
Formation of the Nonanone Backbone: This step involves the reaction of the intermediate with a nonanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced nonanone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Potential therapeutic applications or as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-2-one: Similar structure with a different position of the ketone group.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)octan-3-one: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
75144-09-1 |
|---|---|
Formule moléculaire |
C17H24Cl2OS2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2OS2/c1-2-3-4-5-6-14(20)12-17(22-10-9-21)13-7-8-15(18)16(19)11-13/h7-8,11,17,21H,2-6,9-10,12H2,1H3 |
Clé InChI |
FLVMMGCAVATZJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


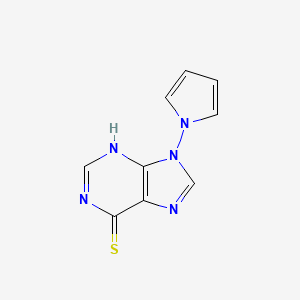
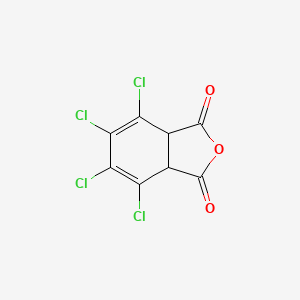

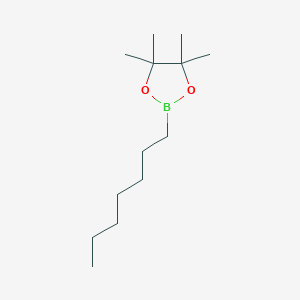
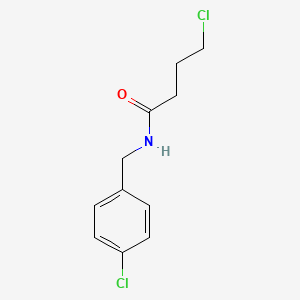
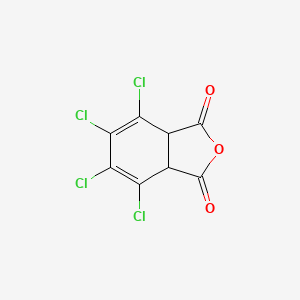
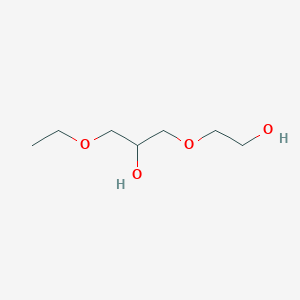
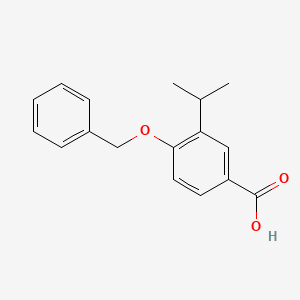
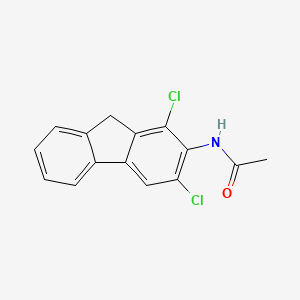
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
